molecular formula C17H14ClN3O B13580596 7-chloro-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]quinoline

7-chloro-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]quinoline

Cat. No.: B13580596
M. Wt: 311.8 g/mol
InChI Key: UPRMZZHVZXIXIG-RGVLZGJSSA-N
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Description

7-chloro-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]quinoline is a synthetic organic compound belonging to the quinoline family. This compound is characterized by a quinoline core substituted with a chloro group at the 7th position and a hydrazinyl group at the 4th position, which is further modified by a 4-methoxybenzylidene moiety. It has garnered interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]quinoline typically involves a multi-step process:

  • Starting Material Preparation: : The synthesis begins with the preparation of 7-chloroquinoline, which can be obtained through the chlorination of quinoline using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

  • Formation of Hydrazinyl Intermediate: : The 7-chloroquinoline is then reacted with hydrazine hydrate to form 7-chloro-4-hydrazinylquinoline. This reaction is usually carried out in an ethanol solvent under reflux conditions.

  • Condensation Reaction: : The final step involves the condensation of 7-chloro-4-hydrazinylquinoline with 4-methoxybenzaldehyde. This reaction is typically performed in the presence of an acid catalyst, such as acetic acid, under reflux conditions to yield this compound.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azides or other oxidized derivatives.

    Reduction: Reduction of the compound can yield hydrazine derivatives or amines, depending on the conditions and reagents used.

    Substitution: The chloro group at the 7th position can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Azides or nitroso derivatives.

    Reduction: Hydrazine or amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 7-chloro-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]quinoline is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound has shown promise in biological and medicinal research due to its potential antimicrobial, antimalarial, and anticancer activities. Studies have indicated that derivatives of this compound can inhibit the growth of various pathogens and cancer cells, making it a candidate for drug development .

Industry

In the industrial sector, this compound and its derivatives are explored for use in the development of new materials with specific properties, such as fluorescence or conductivity, which can be applied in electronics and photonics.

Mechanism of Action

The mechanism of action of 7-chloro-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]quinoline involves its interaction with biological targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to the inhibition of cell growth, induction of apoptosis, or disruption of microbial cell membranes.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-4-aminoquinoline: Known for its antimalarial activity.

    4-methoxybenzylidene derivatives: Various derivatives with different biological activities.

    Hydrazinylquinoline derivatives: Compounds with potential antimicrobial and anticancer properties.

Uniqueness

7-chloro-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]quinoline stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential for modification make it a versatile compound in research and industry.

Properties

Molecular Formula

C17H14ClN3O

Molecular Weight

311.8 g/mol

IUPAC Name

7-chloro-N-[(E)-(4-methoxyphenyl)methylideneamino]quinolin-4-amine

InChI

InChI=1S/C17H14ClN3O/c1-22-14-5-2-12(3-6-14)11-20-21-16-8-9-19-17-10-13(18)4-7-15(16)17/h2-11H,1H3,(H,19,21)/b20-11+

InChI Key

UPRMZZHVZXIXIG-RGVLZGJSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC2=C3C=CC(=CC3=NC=C2)Cl

Canonical SMILES

COC1=CC=C(C=C1)C=NNC2=C3C=CC(=CC3=NC=C2)Cl

Origin of Product

United States

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